molecular formula C14H22ClNO B571783 ((1R,2R)-rel-2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride CAS No. 1344119-14-7

((1R,2R)-rel-2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride

Cat. No. B571783
M. Wt: 255.786
InChI Key: UENIGBZIMJHSKL-STEACBGWSA-N
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Description

The compound ((1R,2R)-rel-2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride is a chemical substance with the CAS number 1344119-14-7 . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

While the compound’s CAS number is known , detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Cyclopropane Derivatives in Drug Discovery

Cyclopropane-containing compounds are notable for their presence in drug discovery, owing to their unique chemical reactivity and ability to modulate biological activity. One application involves the development of novel serotonin and noradrenaline reuptake inhibitors, as demonstrated by Whitlock, Blagg, and Fish (2008) who disclosed a series of 1-(2-phenoxyphenyl)methanamines showing selective dual 5-HT and NA reuptake pharmacology, identifying analogues with good metabolic stability and selectivity (Whitlock, G., Blagg, J., & Fish, P., 2008).

Chemical Synthesis and Modification

Cyclopropane rings are used to explore chemical reactivity and synthesis pathways. Bietti et al. (2006) focused on the oxygen acidity and reactivity of radical cations derived from cyclopropyl(4-methoxyphenyl)phenylmethanol, highlighting the complex behavior of cyclopropane-containing radicals in acidic and basic solutions (Bietti, M., Fiorentini, S., Pèrez Pato, I., & Salamone, M., 2006).

Enzyme Inhibition and Therapeutic Potential

The incorporation of cyclopropane and phenyl groups into compounds has been evaluated for therapeutic potential, including enzyme inhibition. Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety, evaluating their efficacy as inhibitors for carbonic anhydrase and acetylcholinesterase enzymes, suggesting potential applications in treating diseases such as Alzheimer's and Parkinson's (Boztaş, M., Taslimi, P., Yavari, M.A., Gulcin, I., Şahin, E., & Menzek, A., 2019).

Conformational Studies and Biological Activity

Cyclopropane-containing compounds also facilitate conformational studies to better understand the relationship between molecular structure and biological activity. Kazuta, Matsuda, and Shuto (2002) discussed the synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as histamine analogues, exploring their use in investigating bioactive conformations (Kazuta, Y., Matsuda, A., & Shuto, S., 2002).

properties

IUPAC Name

[(1R,2R)-2-[2-(2-methylpropoxy)phenyl]cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-10(2)9-16-14-6-4-3-5-12(14)13-7-11(13)8-15;/h3-6,10-11,13H,7-9,15H2,1-2H3;1H/t11-,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENIGBZIMJHSKL-STEACBGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1C2CC2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=CC=C1[C@@H]2C[C@H]2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-(2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride

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